Tri(Azido-PEG3-amide)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

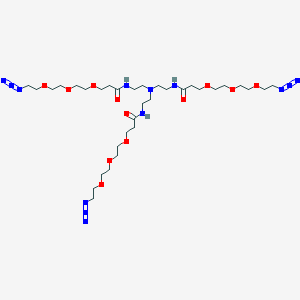

Tri(Azido-PEG3-amide)-amine is a compound that features three azido groups attached to a polyethylene glycol (PEG) backbone, which is further connected to an amide group and an amine. This compound is particularly notable for its use in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, labeling, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(Azido-PEG3-amide)-amine typically involves the following steps:

PEGylation: The process begins with the PEGylation of an amine group, where a PEG chain is attached to an amine.

Azidation: The hydroxyl groups on the PEG chain are converted to azides using a reagent such as sodium azide in the presence of a catalyst.

Amidation: The PEG-azide intermediate is then reacted with an amine to form the final this compound compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.

Purification: Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tri(Azido-PEG3-amide)-amine undergoes several types of chemical reactions:

Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.

Alkyne-Containing Compounds: React with the azido groups in click chemistry reactions.

Reducing Agents: Can be used to reduce azides to amines.

Major Products

Triazoles: Formed from the reaction of azides with alkynes.

Substituted Amides: Result from substitution reactions involving the azido groups.

Scientific Research Applications

Key Applications

1. Bioconjugation

- Overview : Tri(Azido-PEG3-amide)-amine is extensively used in bioconjugation techniques, enabling the attachment of biomolecules such as proteins, peptides, and nucleic acids.

- Mechanism : The azido groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, forming stable triazole linkages with alkyne-containing biomolecules .

- Case Study : In a study involving the labeling of proteins, this compound facilitated the conjugation of azido-functionalized proteins to alkyne-modified surfaces, demonstrating effective protein immobilization for biosensing applications .

2. Drug Delivery Systems

- Overview : The compound's hydrophilic PEG backbone enhances solubility and biocompatibility, making it suitable for drug delivery applications.

- Benefits : PEGylation reduces immunogenicity and prolongs circulation time in biological systems, improving the therapeutic efficacy of drugs .

- Case Study : Research has shown that this compound can be incorporated into nanoparticles for targeted drug delivery, allowing for controlled release profiles and improved targeting of cancer cells .

3. Material Science

- Overview : In materials science, this compound serves as a linker for synthesizing complex polymeric structures.

- Applications : It is used in the development of hydrogels and other advanced materials that require specific functionalization.

- Case Study : A recent study demonstrated the use of this compound in creating biodegradable polymers through CuAAC-mediated polymerization, leading to materials with tunable degradation rates suitable for biomedical applications .

Mechanism of Action

The mechanism of action of Tri(Azido-PEG3-amide)-amine primarily involves its participation in click chemistry reactions. The azido groups react with alkynes to form stable triazole rings, which can then be used to link various molecules together. This process is highly specific and efficient, making it valuable for applications requiring precise molecular modifications.

Comparison with Similar Compounds

Similar Compounds

Azido-PEG3-amide-C3-triethoxysilane: Another PEG-based compound used in click chemistry.

Azido-PEG4-amine: Similar structure but with a longer PEG chain.

Azido-PEG2-amide: Similar structure but with a shorter PEG chain.

Uniqueness

Tri(Azido-PEG3-amide)-amine is unique due to its three azido groups, which provide multiple sites for click chemistry reactions. This makes it highly versatile for creating complex molecular architectures compared to compounds with fewer azido groups.

Properties

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H63N13O12/c34-43-40-7-16-53-22-28-56-25-19-50-13-1-31(47)37-4-10-46(11-5-38-32(48)2-14-51-20-26-57-29-23-54-17-8-41-44-35)12-6-39-33(49)3-15-52-21-27-58-30-24-55-18-9-42-45-36/h1-30H2,(H,37,47)(H,38,48)(H,39,49) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWAINXLYZWMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H63N13O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

833.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.